Cas no 128800-36-2 (Methyl 2-chloro-4,6-difluorobenzoate)

Methyl 2-chloro-4,6-difluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-4,6-difluorobenzoate
- benzoic acid, 2-chloro-4,5-difluoro-, methyl ester
- LogP
- 2-Chloro-4,5-difluorobenzoic acid methyl ester
- METHYL 2-CHLORO-4,5-DIFLUOROBENZOATE
- CS-0149391
- Benzoic acid,2-chloro-4,5-difluoro-,Methyl ester
- DB-355625
- AKOS017259822
- MFCD10566827
- 2-Chloro-4,5-difluorobenzoic acid, methyl ester
- 128800-36-2
- SCHEMBL1110997
- AYXSLWFGIGSIDJ-UHFFFAOYSA-N
- F20995
- Methyl2-chloro-4,5-difluorobenzoate
- 2-chloro-4,5-difluoro-benzoic acid methyl ester
-
- MDL: MFCD10566827
- インチ: InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
- InChIKey: AYXSLWFGIGSIDJ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=C(C=C1Cl)F)F
計算された属性
- せいみつぶんしりょう: 205.99465
- どういたいしつりょう: 205.9946134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.398
- ふってん: 236.4°C at 760 mmHg
- フラッシュポイント: 100.2°C
- 屈折率: 1.492
- PSA: 26.3
Methyl 2-chloro-4,6-difluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC50428-1g |
2-Chloro-4,5-difluorobenzoic acid, methyl ester |
128800-36-2 | 98% | 1g |
£15.00 | 2025-02-21 | |
Apollo Scientific | PC50428-25g |
2-Chloro-4,5-difluorobenzoic acid, methyl ester |
128800-36-2 | 98% | 25g |
£173.00 | 2025-02-21 | |
abcr | AB517087-5g |
Methyl 2-chloro-4,5-difluorobenzoate, 95%; . |
128800-36-2 | 95% | 5g |
€146.00 | 2025-02-15 | |
1PlusChem | 1P00A0NH-1g |
Benzoic acid, 2-chloro-4,5-difluoro-, Methyl ester |
128800-36-2 | 97% | 1g |
$61.00 | 2023-12-25 | |
A2B Chem LLC | AE66605-1g |
Methyl 2-chloro-4,6-difluorobenzoate |
128800-36-2 | 98% | 1g |
$27.00 | 2024-04-20 | |
Crysdot LLC | CD12155607-10g |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 95+% | 10g |
$779 | 2024-07-23 | |
Aaron | AR00A0VT-250mg |
Benzoic acid, 2-chloro-4,5-difluoro-, Methyl ester |
128800-36-2 | 98% | 250mg |
$5.00 | 2025-02-11 | |
Ambeed | A591409-1g |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 95+% | 1g |
$18.0 | 2024-04-24 | |
Ambeed | A591409-25g |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 95+% | 25g |
$212.0 | 2024-04-24 | |
Crysdot LLC | CD12155607-25g |
Methyl 2-chloro-4,5-difluorobenzoate |
128800-36-2 | 95+% | 25g |
$1500 | 2024-07-23 |
Methyl 2-chloro-4,6-difluorobenzoate 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Methyl 2-chloro-4,6-difluorobenzoateに関する追加情報
Methyl 2-chloro-4,6-difluorobenzoate (CAS No. 128800-36-2): A Comprehensive Overview
Methyl 2-chloro-4,6-difluorobenzoate, identified by its CAS number 128800-36-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include both chloro and difluoro substituents. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular structure of Methyl 2-chloro-4,6-difluorobenzoate consists of a benzoic acid backbone with esterification at the methyl end and halogen atoms at specific positions. The presence of chlorine and fluorine atoms enhances its reactivity, enabling it to participate in a wide range of chemical transformations. These transformations are crucial for the development of novel compounds with potential therapeutic applications.
In recent years, Methyl 2-chloro-4,6-difluorobenzoate has garnered attention in the field of medicinal chemistry due to its versatile applications. Researchers have been exploring its utility as a building block for the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the development of compounds with anti-inflammatory and antiviral properties. The electron-withdrawing nature of the chloro and difluoro groups facilitates the formation of stable intermediates, which are essential for constructing complex molecular architectures.
The compound's unique electronic properties also make it a candidate for material science applications. Specifically, its ability to interact with other molecules through hydrogen bonding and dipole-dipole interactions has been leveraged in the design of novel materials with enhanced stability and functionality. These materials are being investigated for their potential use in coatings, adhesives, and specialty polymers.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-chloro-4,6-difluorobenzoate. Catalytic processes have enabled more efficient and sustainable routes to its synthesis, reducing waste and improving yield. These innovations align with the growing emphasis on green chemistry principles in industrial applications. The compound's role as a key intermediate in these processes underscores its importance in modern chemical manufacturing.
The pharmaceutical industry has been particularly interested in Methyl 2-chloro-4,6-difluorobenzoate due to its potential as a precursor for drug candidates. Researchers have utilized computational modeling to predict how modifications to its structure could enhance its biological activity. These studies have identified promising leads for further development into therapeutic agents targeting various diseases. The compound's ability to undergo selective functionalization makes it an attractive scaffold for medicinal chemists.
In addition to pharmaceutical applications, Methyl 2-chloro-4,6-difluorobenzoate has found utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are effective yet environmentally friendly. The incorporation of halogen atoms enhances its binding affinity to biological targets, improving the efficacy of these agrochemicals while minimizing ecological impact.
The safety profile of Methyl 2-chloro-4,6-difluorobenzoate is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its potential health effects. These studies have shown that when handled properly, the compound exhibits low toxicity levels. However, as with any chemical substance, appropriate safety measures must be taken during handling and storage to ensure worker safety.
The regulatory landscape surrounding Methyl 2-chloro-4,6-difluorobenzoate is also evolving. Regulatory agencies continue to monitor its use and efficacy in various applications. Compliance with existing guidelines ensures that the compound is used responsibly and safely across different industries. This regulatory oversight is essential for maintaining public trust and ensuring the sustainable use of chemical resources.
In conclusion, Methyl 2-chloro-4,6-difluorobenzoate strong>(CAS No. 128800-36-2) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation across multiple scientific disciplines.
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